molecular formula C10H12ClF3N2O2S B13721598 2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride

2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride

Cat. No.: B13721598
M. Wt: 316.73 g/mol
InChI Key: POAZDAFBNWUTFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Trifluoromethylphenylmethanesulphonyl)acetamide
  • 2-(3-Trifluoromethylphenylmethanesulphonyl)acetonitrile
  • 2-(3-Trifluoromethylphenylmethanesulphonyl)acetohydrazide

Uniqueness

2-(3-Trifluoromethylphenylmethanesulphonyl)acetamidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C10H12ClF3N2O2S

Molecular Weight

316.73 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]ethanimidamide;hydrochloride

InChI

InChI=1S/C10H11F3N2O2S.ClH/c11-10(12,13)8-3-1-2-7(4-8)5-18(16,17)6-9(14)15;/h1-4H,5-6H2,(H3,14,15);1H

InChI Key

POAZDAFBNWUTFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)CC(=N)N.Cl

Origin of Product

United States

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